![molecular formula C18H18N2 B259487 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl]pyridine](/img/structure/B259487.png)
4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl]pyridine, also known as DMPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a potent agonist of nicotinic acetylcholine receptors and has been shown to have a variety of biochemical and physiological effects.
科学的研究の応用
4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl]pyridine has been extensively studied for its potential applications in scientific research. It is a potent agonist of nicotinic acetylcholine receptors and has been shown to have a variety of effects on these receptors. 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl]pyridine has been used in studies of the structure and function of nicotinic receptors, as well as in investigations of the role of these receptors in various physiological processes.
作用機序
4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl]pyridine acts as an agonist of nicotinic acetylcholine receptors, binding to the receptor and causing it to open ion channels. This results in the influx of cations such as sodium and calcium, leading to depolarization of the cell membrane. The exact mechanism of action of 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl]pyridine on nicotinic receptors is still being studied, but it is believed to involve interactions with specific amino acid residues within the receptor.
Biochemical and Physiological Effects:
4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl]pyridine has a variety of biochemical and physiological effects. It has been shown to increase the release of various neurotransmitters, including acetylcholine, dopamine, and norepinephrine. 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl]pyridine has also been shown to have effects on other ion channels, including voltage-gated calcium channels and potassium channels. Physiologically, 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl]pyridine has been shown to have effects on muscle contraction, heart rate, and blood pressure.
実験室実験の利点と制限
4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl]pyridine has several advantages for use in lab experiments. It is a potent and selective agonist of nicotinic acetylcholine receptors, making it a useful tool for studying the structure and function of these receptors. 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl]pyridine is also relatively easy to synthesize and purify, making it readily available for use in experiments.
However, there are also limitations to the use of 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl]pyridine in lab experiments. It has been shown to have off-target effects on other ion channels, which can complicate interpretation of results. Additionally, the effects of 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl]pyridine on nicotinic receptors can vary depending on the specific subtype of receptor being studied, which can make it difficult to generalize findings.
将来の方向性
There are several future directions for 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl]pyridine research. One area of interest is the development of more selective agonists of nicotinic acetylcholine receptors, which could help to reduce off-target effects. Another area of interest is the investigation of the role of nicotinic receptors in various physiological processes, such as learning and memory, addiction, and pain perception. Additionally, 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl]pyridine could be used as a tool for the development of new drugs targeting nicotinic receptors, which could have potential therapeutic applications in a variety of diseases and disorders.
合成法
The synthesis of 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl]pyridine involves several steps, starting with the reaction of 2,5-dimethylpyrrole with benzyl bromide to form 4-benzyl-2,5-dimethylpyrrole. This compound is then reacted with 4-chloropyridine to yield 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl]pyridine. The final product is purified using column chromatography and characterized using various spectroscopic techniques.
特性
製品名 |
4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl]pyridine |
|---|---|
分子式 |
C18H18N2 |
分子量 |
262.3 g/mol |
IUPAC名 |
4-[[4-(2,5-dimethylpyrrol-1-yl)phenyl]methyl]pyridine |
InChI |
InChI=1S/C18H18N2/c1-14-3-4-15(2)20(14)18-7-5-16(6-8-18)13-17-9-11-19-12-10-17/h3-12H,13H2,1-2H3 |
InChIキー |
DVZBAQQVUODCFY-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(N1C2=CC=C(C=C2)CC3=CC=NC=C3)C |
正規SMILES |
CC1=CC=C(N1C2=CC=C(C=C2)CC3=CC=NC=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[1-(furan-2-yl)-3-methylbut-3-enyl]-N-phenylacetamide](/img/structure/B259405.png)
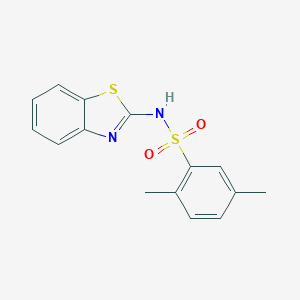
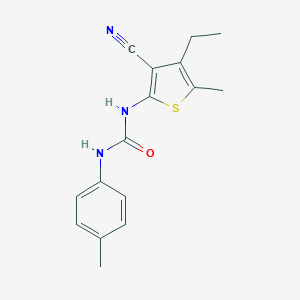

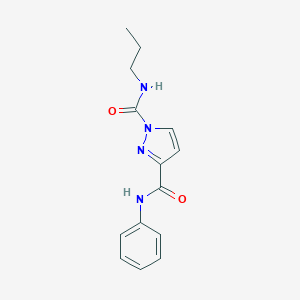
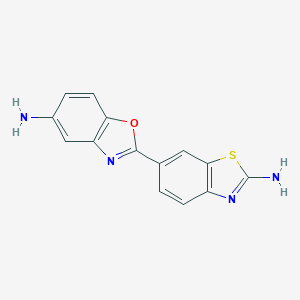
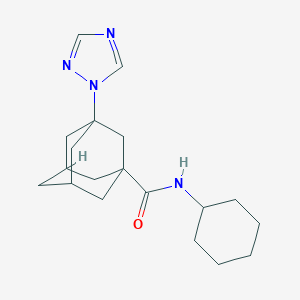
![Isopropyl 2-{[(butylamino)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B259422.png)
methanone](/img/structure/B259423.png)
![5-(furan-2-yl)-N-pyridin-3-yl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B259424.png)
![4-{[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-10-spiro-1'-cyclopropane](/img/structure/B259426.png)
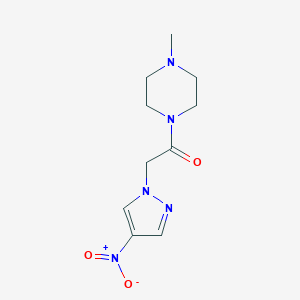

![Methyl 3-[(tetrahydrofuran-2-ylcarbonyl)amino]thiophene-2-carboxylate](/img/structure/B259431.png)